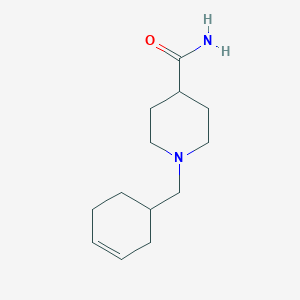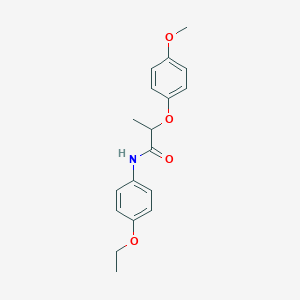![molecular formula C9H15N5O2S B4899649 3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide](/img/structure/B4899649.png)
3,3'-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains a thiadiazole ring and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is not fully understood. However, it has been suggested that the compound exerts its antibacterial and antifungal activities by inhibiting the synthesis of bacterial and fungal cell walls. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids.
Biochemical and Physiological Effects:
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been shown to decrease the levels of reactive oxygen species and increase the activity of antioxidant enzymes. Moreover, it has been studied for its potential to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ in lab experiments is its broad-spectrum antibacterial and antifungal activities. It can be used to study the mechanisms of bacterial and fungal cell wall synthesis. Moreover, its anti-inflammatory and antioxidant properties make it a potential candidate for studying various diseases. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’. One of the potential directions is to study its potential as a cancer chemotherapeutic agent. Further studies are needed to understand its mechanism of action and its effectiveness in different types of cancer. Moreover, the compound can be modified to improve its potency and reduce its toxicity. Another potential direction is to study its potential as an anti-inflammatory and antioxidant agent in various diseases. Further studies are needed to understand its mechanism of action and its effectiveness in different diseases. Moreover, the compound can be modified to improve its potency and reduce its toxicity.
Conclusion:
In conclusion, ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ is a heterocyclic compound that has potential applications in scientific research. It has been synthesized using various methods and has shown antibacterial, antifungal, antiviral, anti-inflammatory, and antioxidant activities. Its mechanism of action is not fully understood, but it has been suggested to inhibit the synthesis of bacterial and fungal cell walls and the biosynthesis of nucleic acids. Moreover, it has been studied for its potential as a cancer chemotherapeutic agent. The compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
The synthesis of ‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has been reported using various methods. One of the commonly used methods involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with diethyl malonate in the presence of triethylamine. The resulting product is then treated with acid to obtain the final compound. Other methods include the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with various aldehydes and ketones in the presence of ammonium acetate.
Aplicaciones Científicas De Investigación
‘3,3’-[(5-methyl-1,3,4-thiadiazol-2-yl)imino]dipropanamide’ has shown potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. It has also been shown to possess anti-inflammatory and antioxidant properties. Moreover, it has been studied for its potential as a cancer chemotherapeutic agent.
Propiedades
IUPAC Name |
3-[(3-amino-3-oxopropyl)-(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O2S/c1-6-12-13-9(17-6)14(4-2-7(10)15)5-3-8(11)16/h2-5H2,1H3,(H2,10,15)(H2,11,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBQDKMDHJTZJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N(CCC(=O)N)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4899574.png)
![2-(4-{[4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-3-methyl-1H-pyrazol-1-yl)ethanol trifluoroacetate (salt)](/img/structure/B4899588.png)
![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]acetamide](/img/structure/B4899607.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4899615.png)


![2-[4-(4-isobutylphenyl)-1,3-thiazol-2-yl]-3-[(2-methoxy-4-nitrophenyl)amino]acrylonitrile](/img/structure/B4899628.png)
![5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4899630.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B4899637.png)
![N,N,4,5-tetramethyl-6-{3-[1-(4-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}-2-pyrimidinamine](/img/structure/B4899640.png)
![N-[3-(methylthio)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B4899671.png)

![6-oxo-1-(3-phenylpropyl)-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B4899685.png)